REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH2:4][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:6]([CH3:8])[CH3:7]>CO>[C:12]([O:11][C:9]([N:5]([CH2:4][C:3]([OH:16])=[O:2])[CH:6]([CH3:8])[CH3:7])=[O:10])([CH3:13])([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
5.59 g
|
Type
|
reactant
|
Smiles
|
COC(CN(C(C)C)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
112 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water (56 ml)
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Type
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ADDITION
|
Details
|
was added 1M aqueous sodium hydroxide solution (37 ml) in an ice bath
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction, Dowex-50W
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(C)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |